![molecular formula C55H92O6 B12546808 1,3-Bis[3,5-bis(decyloxy)phenyl]propane-1,3-dione CAS No. 142050-21-3](/img/structure/B12546808.png)
1,3-Bis[3,5-bis(decyloxy)phenyl]propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[3,5-bis(decyloxy)phenyl]propane-1,3-dione is an organic compound with a complex structure It consists of a propane-1,3-dione core with two phenyl rings substituted with decyloxy groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[3,5-bis(decyloxy)phenyl]propane-1,3-dione typically involves multi-step organic reactions. One common method includes the alkylation of 3,5-dihydroxybenzaldehyde with decyl bromide to form 3,5-bis(decyloxy)benzaldehyde. This intermediate is then subjected to a Claisen condensation reaction with acetone to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[3,5-bis(decyloxy)phenyl]propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The phenyl rings can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The decyloxy groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related compounds.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1,3-Bis[3,5-bis(decyloxy)phenyl]propane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 1,3-Bis[3,5-bis(decyloxy)phenyl]propane-1,3-dione depends on its application. In materials science, its electronic properties are of interest. The decyloxy groups enhance solubility and processability, while the phenyl rings contribute to the compound’s electronic properties. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(3,5-dimethylphenyl)propane-1,3-dione: Similar structure but with methyl groups instead of decyloxy groups.
1,3-Bis(3,5-dipyridylphenyl)benzene: Contains pyridine rings instead of decyloxy groups.
Uniqueness
1,3-Bis[3,5-bis(decyloxy)phenyl]propane-1,3-dione is unique due to the presence of long decyloxy chains, which enhance its solubility and processability. This makes it particularly useful in applications requiring solution processing, such as the fabrication of thin films for electronic devices.
Properties
CAS No. |
142050-21-3 |
|---|---|
Molecular Formula |
C55H92O6 |
Molecular Weight |
849.3 g/mol |
IUPAC Name |
1,3-bis(3,5-didecoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C55H92O6/c1-5-9-13-17-21-25-29-33-37-58-50-41-48(42-51(45-50)59-38-34-30-26-22-18-14-10-6-2)54(56)47-55(57)49-43-52(60-39-35-31-27-23-19-15-11-7-3)46-53(44-49)61-40-36-32-28-24-20-16-12-8-4/h41-46H,5-40,47H2,1-4H3 |
InChI Key |
TXUCYIPQMOGMFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1)C(=O)CC(=O)C2=CC(=CC(=C2)OCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane](/img/structure/B12546737.png)
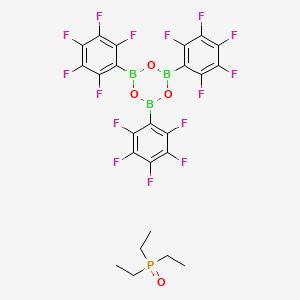
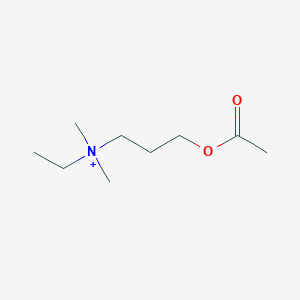
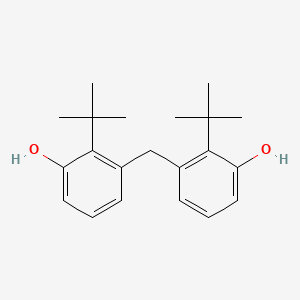
![4-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-propylbenzene-1,3-diol](/img/structure/B12546752.png)
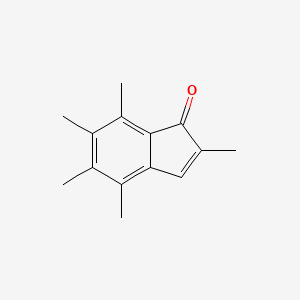
![2-[(Oxomethylidene)sulfamoyl]benzoic acid](/img/structure/B12546767.png)
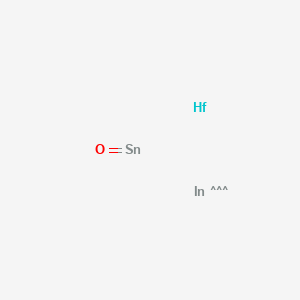
![Phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester](/img/structure/B12546773.png)
![5-[2-[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-5,6,7,8-tetrahydro-4-oxo-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B12546780.png)
![2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial](/img/structure/B12546785.png)



